2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate

説明

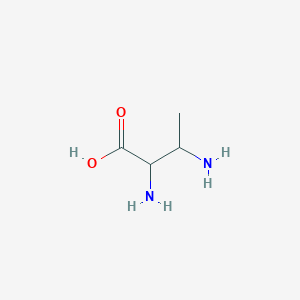

2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate (TMTU) is a highly reactive organic compound that is used in a variety of scientific research applications. It is a versatile reagent that can be used to synthesize a variety of compounds, as well as to modify and catalyze chemical reactions. TMTU has been used in a wide range of laboratory experiments, including organic synthesis, biochemistry, and molecular biology.

科学的研究の応用

Synthesis of Primary Amides : TOTT, alongside its hexafluorophosphate counterpart (HOTT), has been found effective for the rapid and high-yielding preparation of primary amides. This process, involving the reaction with carboxylic acids and ammonium chloride, is chemoselective and avoids undesired ammonolysis of sensitive functional groups (Bailén et al., 2000).

Peptide Coupling Chemistry : TOTT and HOTT, along with other thiouronium salts, have been employed in peptide coupling chemistry, both in solution and on solid-phase. 2-Mercaptopyridine-1-oxide, a precursor to these salts, was also used as a racemization-reducing additive in this context (Albericio et al., 2001).

Single-Molecule Magnet Behavior in Metal Complexes : Research involving TOTT-based complexes has contributed to the study of single-molecule magnet (SMM) behavior. The compound played a role in the study of mononuclear complexes with lanthanide ions, which exhibit distinct magnetic properties (Jung et al., 2014).

Water Oxidation Catalysis : TOTT-related ligands have been researched for their potential in catalyzing water oxidation. Studies show that these ligands, when reacted with certain metal complexes, can aid in the efficient oxidation of water, contributing to the development of sustainable energy sources (Wickramasinghe et al., 2015).

Photochemistry of Tetrazolylpyridines : The photochemical behavior of tetrazolylpyridine compounds, which are structurally related to TOTT, has been investigated. This research provides insights into the photochemical reactions and stability of these compounds under different conditions (Pagacz-Kostrzewa et al., 2011).

Oxidation of Thiols to Disulfides : TOTT analogues have been utilized in the efficient oxidation of thiols to disulfides. This process, which occurs under mild and metal-free conditions, highlights the compound's utility in organic synthesis (Samanta et al., 2016).

Synthesis of Novel Benzamides : In the synthesis of novel benzamide derivatives, TOTT-related ionic liquids have been used as effective mediums. This method boasts advantages like good yields, environmental friendliness, and mild conditions (Satyanarayana et al., 2021).

作用機序

Target of Action

TOTT, also known as “S-(1-Oxido-2-pyridyl)-N,N,N’,N’-tetramethylthiuronium tetrafluoroborate” or “2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate”, primarily targets the telomerase reverse transcriptase (TERT) . TERT is a core catalytic subunit of the telomerase enzyme, which is responsible for maintaining telomere length and genomic integrity . The expression level of TERT decreases with age, especially during natural aging or the occurrence of age-related diseases such as Alzheimer’s disease .

Mode of Action

TOTT acts as a TERT activator compound (TAC) . It enhances TERT transcription in adult human and mouse cells, restoring it to physiological expression levels seen in young cells . This promotes telomere synthesis, reduces DNA damage signals at the telomeres, and reverses cellular aging .

Biochemical Pathways

TOTT influences several biochemical pathways. It activates the MEK/ERK/AP-1 cascade , upregulating TERT transcription . TOTT also upregulates DNMT3B-mediated promoter hypermethylation to silence the expression of p16INK4a, an important aging-related factor . When expressed in aging cells, p16INK4a inhibits cell division and induces cellular aging .

Pharmacokinetics

It is noted that tott is easily absorbed by various tissues in the body, including the central nervous system . This suggests that TOTT may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies are needed to confirm this.

Result of Action

TOTT has significant molecular and cellular effects. It reverses cellular aging by enhancing TERT transcription and promoting telomere synthesis . In aging animal models, restoring TERT levels reduces cellular aging and tissue inflammation, stimulates the formation of new neurons, improves memory, and enhances neuromuscular function, thereby increasing strength and coordination .

Action Environment

The action of TOTT is influenced by the cellular environment. For instance, the effectiveness of TOTT in reversing aging and improving memory and muscle performance may be influenced by factors such as the health status of the individual, the presence of other medications, and the individual’s genetic makeup . .

特性

IUPAC Name |

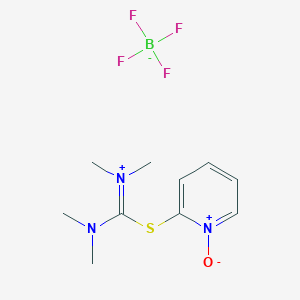

[dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3OS.BF4/c1-11(2)10(12(3)4)15-9-7-5-6-8-13(9)14;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLFXDQURZVFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)SC1=CC=CC=[N+]1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BF4N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441572 | |

| Record name | TOTT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate | |

CAS RN |

255825-38-8 | |

| Record name | TOTT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。